molecular formula C9H13FN2 B2661003 2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine CAS No. 2356168-38-0

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine

Cat. No. B2661003
CAS RN: 2356168-38-0
M. Wt: 168.215
InChI Key: VQLMHBVWTLPPCP-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine is a chemical compound with the CAS Number: 2355627-16-4 . It has a molecular weight of 154.19 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine, is a topic of interest due to their unique physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of 2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine is a liquid in its physical form . It is stored at temperatures below -10°C . The compound has a molecular weight of 154.19 .

Scientific Research Applications

Fluorine-18 Labeling for Imaging Agents

Fluorine-18 labeling is essential in positron emission tomography (PET) imaging. Researchers have investigated 2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine analogs for their potential as mGluR5 imaging agents. For instance, [18 F]-(E)-3-((6-fluoropyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime ([18 F]-FPECMO) has been studied in this context .

Heterocyclic Compound Libraries

To prepare libraries of novel heterocyclic compounds with potential biological activities, researchers have designed and synthesized 2-(pyridin-2-yl) pyrimidine derivatives. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The presence of the pyridine moiety in 2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine aligns with this research area .

Safety and Hazards

The safety information for 2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine indicates that it has the GHS05 and GHS07 pictograms . The hazard statements are H315, H318, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study and application of 2-(6-Fluoropyridin-2-yl)-2-methylpropan-1-amine and similar compounds could involve their potential use as imaging agents for various biological applications . Additionally, the development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties .

properties

IUPAC Name

2-(6-fluoropyridin-2-yl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLMHBVWTLPPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC(=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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